Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Übersicht

Beschreibung

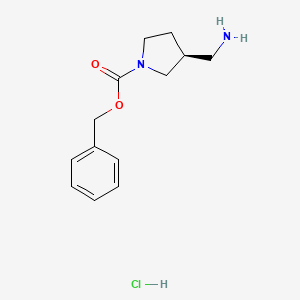

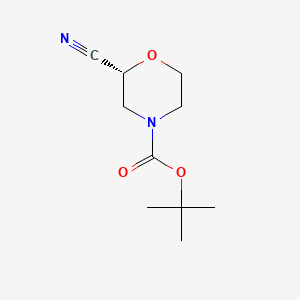

“Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3 . It is a solid substance and its CAS Number is 184698-41-7 . The InChI key for this compound is AZFBPYNPITWILD-UHFFFAOYSA-N .

Molecular Structure Analysis

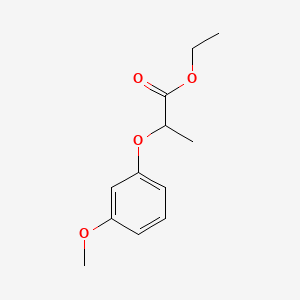

The molecular structure of “Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” can be represented by the SMILES stringNC1(C(OC)=O)CCOCC1.Cl . This compound has a molecular weight of 195.64 g/mol . Physical And Chemical Properties Analysis

“Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 195.64 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Xylan Derivatives and Biopolymer Applications

Research on xylan derivatives, for instance, demonstrates the potential of chemical modifications to produce biopolymer ethers and esters with specific properties. These modifications are influenced by functional groups, substitution degrees, and patterns, which can lead to novel applications such as drug delivery systems, paper strength additives, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Synthesis of Heterocyclic Compounds

Another area of application is in the synthesis of heterocyclic compounds. The pyranopyrimidine core, for example, is a key precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the use of diversified hybrid catalysts, suggesting the potential for similar approaches in synthesizing related compounds, including those involving "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride" (Parmar, Vala, & Patel, 2023).

Antioxidant Properties and Radical Scavengers

Chromones and their derivatives, including structures related to "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride", have been studied for their antioxidant properties. These compounds are naturally present in the human diet and exhibit physiological activities such as anti-inflammatory, antidiabetic, and anticancer effects, which are thought to be linked to their antioxidant capabilities (Yadav, Parshad, Manchanda, & Sharma, 2014).

Synthetic and Medicinal Perspectives of Methyl Linked Pyrazoles

Further investigation into pyrazoles, an important class of the azole family, has found applications in various fields, especially medicinal chemistry. Methyl substituted pyrazoles, similar in reactive nature to the compound , exhibit a wide spectrum of biological activities. This underscores the compound's potential in medicinal scaffold developments (Sharma, Singh, Singh, Kataria, & Kumar, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-aminooxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPBPEQYIQVYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride | |

CAS RN |

199330-66-0 | |

| Record name | methyl 4-aminooxane-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B597279.png)